4-Bromo-5-methoxythiazole
Description
4-Bromo-5-methoxythiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine at position 4 and a methoxy group at position 3. The thiazole core consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The methoxy group enhances electron density, while bromine introduces steric bulk and reactivity for further functionalization.
Properties
Molecular Formula |
C4H4BrNOS |
|---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
4-bromo-5-methoxy-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNOS/c1-7-4-3(5)6-2-8-4/h2H,1H3 |
InChI Key |
BWBOCHBXKYGKBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxythiazole typically involves the bromination of 5-methoxythiazole. One common method includes the reaction of 5-methoxythiazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl thiazole compounds .
Scientific Research Applications
4-Bromo-5-methoxythiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drugs for treating infections and cancer.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxythiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxy group on the thiazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-bromo-5-methoxythiazole with structurally related thiazole derivatives, emphasizing substituent positions, molecular weights, and key properties:
Physicochemical Properties
- Electron Density and Reactivity : The methoxy group in this compound increases electron density at position 5, facilitating electrophilic substitution, whereas bromine at position 4 directs further reactions to specific sites .
- Crystal Packing : Brominated thiazoles often form centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing their crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
